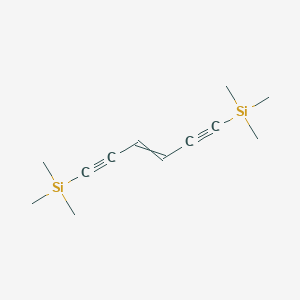
1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane is an organosilicon compound with the molecular formula C12H22Si2. This compound is known for its unique structure, which includes a hex-3-en-1,5-diynyl backbone with trimethylsilyl groups attached at both ends. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane typically involves the reaction of hex-3-en-1,5-diyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or column chromatography.
Industrial Production Methods
While specific industrial production methods for trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, automated stirring, and continuous monitoring of reaction conditions to ensure consistency and yield. Industrial production may also involve additional purification steps to meet the required purity standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, organometallic reagents, and other nucleophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced silanes and corresponding hydrocarbons.
Substitution: Formation of substituted silanes with various functional groups.
Scientific Research Applications
Trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties, such as conductive polymers and nanomaterials.
Pharmaceuticals: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Catalysis: Utilized as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites on the molecule. The trimethylsilyl groups can stabilize intermediates through hyperconjugation, facilitating reactions such as electrophilic substitution and nucleophilic addition. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane with a single silicon atom bonded to three methyl groups.
Hexamethyldisilane: Contains two silicon atoms bonded to six methyl groups.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Similar structure with a butadiyne backbone and trimethylsilyl groups.
Uniqueness
Trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane is unique due to its hex-3-en-1,5-diynyl backbone, which provides additional reactive sites compared to simpler silanes. This structure allows for more diverse chemical reactions and applications, particularly in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C12H20Si2 |
|---|---|
Molecular Weight |
220.46 g/mol |
IUPAC Name |
trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane |
InChI |
InChI=1S/C12H20Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,1-6H3 |
InChI Key |
AIXQKVZCTRWEGP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC=CC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















